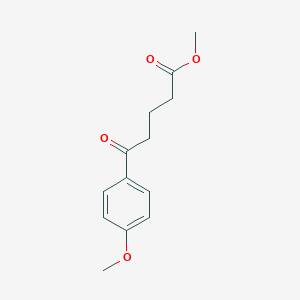

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Description

BenchChem offers high-quality Methyl 5-(4-methoxyphenyl)-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-methoxyphenyl)-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-8-6-10(7-9-11)12(14)4-3-5-13(15)17-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIZKCLZDZFXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390939 | |

| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1847-68-3 | |

| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a valuable keto-ester intermediate in organic synthesis. The document details a robust synthetic protocol via Friedel-Crafts acylation, including a step-by-step methodology and an in-depth discussion of the underlying reaction mechanism. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights and validated protocols.

Introduction

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.27 g/mol ) is a bifunctional organic molecule featuring both an aromatic ketone and a methyl ester.[] This unique structural combination makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of two distinct carbonyl groups with different reactivities allows for selective chemical transformations, making it a valuable synthon in multi-step synthetic pathways. The purity and thorough characterization of this intermediate are critical to ensure the success of subsequent reactions and the integrity of the final products.

Synthesis via Friedel-Crafts Acylation

The most direct and efficient method for preparing Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is the Friedel-Crafts acylation of anisole.[2] This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between the aromatic ring of anisole and an acyl group.[3]

Reaction Principle and Mechanism

The reaction proceeds by treating anisole (methoxybenzene) with monomethyl glutaryl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction Scheme:

Caption: Overall synthesis of the target compound.

The mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion, which serves as the active electrophile.[4]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The methoxy group (-OCH₃) on anisole is a powerful activating group and an ortho, para-director. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[6]

Caption: Mechanism of the Friedel-Crafts acylation.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

Anisole

-

Monomethyl glutaryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, three-neck

-

Reflux condenser with drying tube (CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging: Add anhydrous aluminum chloride (1.2 equivalents) to the flask. Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C using an ice-water bath.

-

Reactant Addition: Dissolve anisole (1.0 equivalent) and monomethyl glutaryl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by 2M HCl. This will hydrolyze the aluminum complexes.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[8]

Safety Considerations

-

Aluminum Chloride: Anhydrous AlCl₃ is a hazardous substance that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[9][10] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]

-

Acyl Chloride: Monomethyl glutaryl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

-

Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR Spectroscopy (Predicted Data): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet (d) | 2H | Aromatic protons (ortho to C=O) |

| ~ 6.95 | Doublet (d) | 2H | Aromatic protons (ortho to -OCH₃) |

| ~ 3.88 | Singlet (s) | 3H | Ar-OCH₃ |

| ~ 3.67 | Singlet (s) | 3H | O=C-OCH₃ |

| ~ 3.05 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂- |

| ~ 2.45 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)O- |

| ~ 2.05 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR Spectroscopy (Predicted Data): The carbon NMR spectrum will confirm the number of unique carbon environments.[13][14]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 198.5 | Carbonyl | Ar-C =O (Ketone) |

| ~ 173.5 | Carbonyl | O=C -OCH₃ (Ester) |

| ~ 163.5 | Aromatic | C -OCH₃ |

| ~ 130.5 | Aromatic | C H (ortho to C=O) |

| ~ 129.5 | Aromatic | Quaternary C (ipso to C=O) |

| ~ 113.8 | Aromatic | C H (ortho to -OCH₃) |

| ~ 55.5 | Methoxy | Ar-OC H₃ |

| ~ 51.5 | Methoxy | O=C-OC H₃ |

| ~ 37.5 | Aliphatic | -C(=O)-C H₂- |

| ~ 33.0 | Aliphatic | -C H₂-C(=O)O- |

| ~ 19.5 | Aliphatic | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3010-2950 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1680 | Strong | C=O Stretch | Aryl Ketone (conjugated) |

| ~1600, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Aryl Ether & Ester |

| ~1170 | Strong | C-O Stretch | Ester |

The presence of two distinct, strong carbonyl absorption bands is a key diagnostic feature for this molecule. The ketone stretch appears at a lower wavenumber than a typical aliphatic ketone due to conjugation with the aromatic ring, while the ester stretch appears at its characteristic higher frequency.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 236, corresponding to the molecular weight of the compound [C₁₃H₁₆O₄]⁺.

-

Key Fragmentation Patterns: Aromatic ketones typically undergo α-cleavage.[17] The most prominent fragment is expected from the cleavage of the bond between the ketone carbonyl and the aliphatic chain, resulting in a stable acylium ion.

-

m/z = 135: [CH₃O-C₆H₄-CO]⁺, the p-methoxybenzoyl cation. This is often the base peak.

-

m/z = 107: Loss of CO from the m/z 135 fragment, [CH₃O-C₆H₄]⁺.

-

m/z = 77: Phenyl cation, [C₆H₅]⁺.

-

Experimental Workflow Visualization

Caption: High-level experimental workflow diagram.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate via Friedel-Crafts acylation. The provided experimental protocol, coupled with a detailed mechanistic explanation and safety precautions, offers a solid foundation for its preparation. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a benchmark for researchers to validate the structure and purity of the synthesized material. Adherence to this guide will enable scientists to confidently produce and verify this valuable chemical intermediate for its application in further synthetic endeavors.

References

-

American Chemical Society. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

-

Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

The Royal Society. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley. (n.d.). Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. SpectraBase. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride Anhydrous. Retrieved from [Link]

-

Unknown. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Docsity. (2022). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 5-methoxy-3-oxopentanoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0301933). Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

-

HETEROCYCLES. (1997). 5,7-DIMETHOXY. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 5-amino-4-methyl-5-oxopentanoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. docsity.com [docsity.com]

- 6. m.youtube.com [m.youtube.com]

- 7. dcmshriram.com [dcmshriram.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. redox.com [redox.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0301933) [np-mrd.org]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. echemi.com [echemi.com]

- 17. GCMS Section 6.11.3 [people.whitman.edu]

A Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic profile, offering a basis for its unambiguous identification. A robust, field-proven protocol for its synthesis via Friedel-Crafts acylation followed by esterification is presented, emphasizing the causal relationships behind procedural choices. Furthermore, the guide explores the compound's chemical reactivity and discusses its potential applications in drug discovery and materials science, drawing parallels from structurally related molecules. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this keto-ester as a building block for complex molecular architectures.

Chemical Identity and Physicochemical Properties

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a keto-ester characterized by a para-substituted methoxyphenyl group attached to a five-carbon pentanoate chain. The presence of three key functional groups—an aromatic ether, a ketone, and a methyl ester—makes it a valuable and versatile synthon for further chemical modification.

Core Compound Identifiers

The fundamental identifiers for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate are summarized in the table below. These data are crucial for accurate database searches, regulatory submissions, and unambiguous communication in scientific literature.

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-(4-methoxyphenyl)-5-oxopentanoate | N/A |

| Synonyms | 5-(4-Methoxyphenyl)-5-oxopentanoic acid methyl ester; 5-keto-5-(4-methoxyphenyl)valeric acid methyl ester | [1] |

| CAS Number | 1847-68-3 | [] |

| Molecular Formula | C13H16O4 | [1][] |

| Molecular Weight | 236.27 g/mol | [1][] |

| InChI Key | FZIZKCLZDZFXCI-UHFFFAOYSA-N | [1][] |

| SMILES | COC1=CC=C(C=C1)C(=O)CCCC(=O)OC | [] |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table presents known and predicted properties critical for its handling, storage, and use in reactions.

| Property | Value / Description | Rationale / Source |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on similar keto-esters. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water. | The ester and hydrocarbon backbone suggest non-polar to moderately polar solvent compatibility. |

| Storage | Store in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration is recommended. | Standard practice for organic esters to prevent hydrolysis or degradation. |

Structural Elucidation and Spectroscopic Profile

The confirmation of the structure of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate relies on a combination of modern spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3] The predicted spectral data align with the known spectra available for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The presence of two distinct carbonyl peaks is the most telling feature, distinguishing the ketone from the ester.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester.

-

~1680 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, with the frequency lowered due to conjugation with the aromatic ring.

-

~3000-2850 cm⁻¹ (medium): C-H stretching of aliphatic (CH₂) and methoxy (CH₃) groups.

-

~1600, 1510 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1260, 1170 cm⁻¹ (strong): C-O stretching of the aryl ether and the ester functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show five distinct signals:

-

~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group (ortho to the methoxy group).

-

~3.85 ppm (s, 3H): Methoxy group protons (-OCH₃ ).

-

~3.65 ppm (s, 3H): Methyl ester protons (-CO₂CH₃ ).

-

~3.0 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂ COAr).

-

~2.4 ppm (t, 2H): Methylene protons alpha to the ester (-CH₂ CO₂Me).

-

~2.0 ppm (p, 2H): Central methylene protons (-CH₂CH₂ CH₂-).

The carbon NMR spectrum is predicted to show 11 unique signals, confirming the molecular symmetry.[1]

-

~198 ppm: Ketone carbonyl carbon.

-

~173 ppm: Ester carbonyl carbon.

-

~163 ppm: Aromatic carbon bearing the methoxy group.

-

~130 ppm (2C): Aromatic carbons ortho to the carbonyl.

-

~129 ppm: Quaternary aromatic carbon attached to the carbonyl.

-

~114 ppm (2C): Aromatic carbons meta to the carbonyl.

-

~55 ppm: Methoxy carbon.

-

~51 ppm: Methyl ester carbon.

-

~38 ppm: Methylene carbon alpha to the ketone.

-

~33 ppm: Methylene carbon alpha to the ester.

-

~20 ppm: Central methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular formula C₁₃H₁₆O₄.[1]

-

Base Peak: A prominent peak at m/z = 135 , corresponding to the stable [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl) acylium ion. This fragment is a hallmark of this structure.

-

Other Key Fragments:

-

m/z = 205: Loss of the methoxy radical (-•OCH₃) from the ester.

-

m/z = 177: Loss of the carbomethoxy group (-•CO₂CH₃).

-

m/z = 107: Loss of CO from the m/z 135 fragment.

-

Synthesis and Purification Protocol

A reliable and scalable synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate can be achieved through a two-step process: a Friedel-Crafts acylation of anisole with glutaric anhydride, followed by a Fischer esterification of the resulting keto-acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous dichloromethane (DCM, 10 mL/g of AlCl₃). Cool the suspension to 0 °C in an ice bath.

-

Expertise & Causality: Anhydrous conditions are critical as AlCl₃, the Lewis acid catalyst, reacts violently with water. DCM is a standard inert solvent for Friedel-Crafts reactions.

-

-

Reaction: In a separate flask, dissolve glutaric anhydride (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Trustworthiness: This self-validating workup ensures the catalyst is neutralized and the product is protonated, making it extractable.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude keto-acid.

Step 2: Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

-

Setup: Dissolve the crude keto-acid from Step 1 in methanol (MeOH, 20 mL/g of acid).

-

Reaction: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops). Heat the mixture to reflux for 3-5 hours.

-

Expertise & Causality: Methanol acts as both the solvent and the reactant. Catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.

-

-

Workup: Cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction & Purification: Remove the bulk of the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate stems from its two distinct and selectively addressable functional groups. This bifunctionality allows it to serve as a linchpin in the construction of more complex molecules, including various heterocyclic systems and substituted aliphatic chains.[4][5]

Caption: Potential reaction pathways for the title compound.

-

Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the ester group. This opens a pathway to chiral hydroxy-esters.

-

Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid, which can then be used in amide couplings or other carboxylate chemistry.

-

Cyclization Reactions: The 1,4-relationship between the two carbonyl groups makes this an excellent precursor for six-membered heterocycles. For instance, reaction with hydrazine (N₂H₄) can lead to the formation of dihydropyridazinone derivatives, a scaffold present in many biologically active compounds.

Applications and Future Outlook

While specific industrial applications for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate are not widely documented, its structure is analogous to intermediates used in several key research areas.

-

Pharmaceutical Development: The core structure is a viable scaffold for developing novel therapeutic agents. Related pentanoic acid derivatives have been investigated for antibacterial activity.[5] Furthermore, the methoxyphenyl ketone motif is present in various anti-inflammatory and analgesic agents, making this compound a valuable starting material for medicinal chemistry campaigns.[6]

-

Natural Product Synthesis: Bifunctional building blocks like this are instrumental in the total synthesis of complex natural products, allowing for the efficient construction of key molecular fragments.[4]

-

Materials Science: The compound could be converted into monomers for specialty polymers. For example, reduction to the corresponding diol could create a monomer for polyester synthesis, imparting specific properties due to the pendant aromatic group.

Conclusion

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a functionally rich organic molecule whose value lies in its potential as a synthetic intermediate. Its well-defined structure, confirmed by a clear spectroscopic profile, and its accessible synthesis make it an attractive building block for researchers. The strategic placement of its ketone and ester functionalities provides a platform for diverse chemical transformations, paving the way for the creation of novel compounds in pharmaceuticals, agrochemicals, and materials science. Further exploration of its reactivity will undoubtedly solidify its role as a staple in the synthetic chemist's toolbox.

References

-

SpectraBase. (n.d.). Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Retrieved from SpectraBase. [Link]

-

Neuman, R. C., Jr. (n.d.). Organic Spectrometry. In Organic Chemistry. Retrieved from University of California, Riverside. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from PrepChem.com. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Starkey, L. (n.d.). Spectroscopy Handouts (NMR, IR, Mass Spec). Cal Poly Pomona. [Link]

Sources

An In-depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (CAS 1847-68-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a gamma-keto ester, represents a compelling scaffold for chemical and pharmacological exploration. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed analytical characterization. In the absence of direct biological data for this specific molecule, this document leverages established knowledge of its core structural motifs—the γ-keto ester and the p-methoxyphenyl ketone—to postulate its potential as a modulator of biological pathways. We present detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation, its characterization using modern spectroscopic techniques, and a suite of in vitro assays to probe its hypothesized cytotoxic and enzyme-inhibitory activities. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic and scientific potential of this versatile compound.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (CAS 1847-68-3) is a molecule that, while not extensively studied, possesses a unique combination of functional groups that suggest significant potential in medicinal chemistry and chemical biology. Its structure features a γ-keto ester, a known pharmacophore with diverse biological activities, and a p-methoxyphenyl ketone moiety, a common feature in numerous biologically active compounds.

The γ-keto ester functionality is a versatile synthon in organic synthesis and has been identified as a key structural element in compounds exhibiting antibacterial properties, often by interfering with bacterial quorum sensing.[1] The p-methoxyphenyl group is a well-known modulator of various biological targets, with derivatives exhibiting antioxidant, anti-inflammatory, and even neuroprotective effects.[2][3][4] The strategic placement of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding affinity.

This guide provides a detailed exploration of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, from its fundamental chemical properties to a reasoned hypothesis of its biological potential. By providing robust protocols for its synthesis and for a panel of relevant biological assays, we aim to empower researchers to unlock the full scientific value of this intriguing molecule.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1847-68-3 | N/A |

| Molecular Formula | C13H16O4 | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| IUPAC Name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | N/A |

| SMILES | COC1=CC=C(C=C1)C(=O)CCCC(=O)OC | N/A |

| InChI Key | FZIZKCLZDZFXCI-UHFFFAOYSA-N | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

(Note: While the availability of spectra is confirmed, the actual spectral data with peak assignments is not publicly available in the search results. For a definitive analysis, experimental acquisition of these spectra is recommended.)

Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

The synthesis of γ-keto esters such as Methyl 5-(4-methoxyphenyl)-5-oxopentanoate can be efficiently achieved through a Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and well-established approach to synthesizing the target compound is a two-step process:

-

Friedel-Crafts Acylation: Reaction of anisole with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 5-(4-methoxyphenyl)-5-oxopentanoic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester using a standard esterification method, such as Fischer esterification.[8]

Caption: Proposed two-step synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for Friedel-Crafts acylation and Fischer esterification.

Step 1: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath (0 °C). Add a solution of glutaric anhydride (1.0 eq) in the chosen solvent dropwise to the stirred suspension.

-

Anisole Addition: Following the addition of glutaric anhydride, add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Step 2: Methyl Esterification (Fischer Esterification)

-

Reaction Setup: Dissolve the purified 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 5-(4-methoxyphenyl)-5-oxopentanoate can be further purified by column chromatography.

Hypothesized Biological Activity and Mechanism of Action

While no direct biological studies on Methyl 5-(4-methoxyphenyl)-5-oxopentanoate have been reported, its structural components provide a strong basis for hypothesizing its potential pharmacological activities.

Caption: Hypothesized biological activities based on structural motifs.

Potential as an Antibacterial Agent

The γ-keto ester scaffold is a key feature in molecules designed to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[1] By mimicking the structure of autoinducer molecules, these compounds can act as competitive inhibitors of the signaling pathway, thereby attenuating bacterial pathogenicity.

Potential as an Antioxidant and Anti-inflammatory Agent

Phenolic compounds, including those with a methoxyphenyl group, are well-documented for their antioxidant properties.[2][3] They can act as free radical scavengers and may also influence the activity of enzymes involved in oxidative stress. Furthermore, many methoxylated flavonoids have demonstrated potent anti-inflammatory effects.[4]

Potential as a Cytotoxic Agent

The combination of a keto-enol functionality and an aromatic ring is present in many compounds with cytotoxic activity against cancer cell lines. The p-methoxyphenyl group, in particular, has been incorporated into various synthetic compounds with demonstrated antitumor properties.[9]

Proposed Experimental Workflows for Biological Evaluation

To investigate the hypothesized biological activities of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a series of in vitro assays are proposed.

Cytotoxicity Screening

A primary assessment of the compound's biological effect is to determine its cytotoxicity against a panel of human cancer cell lines and a non-cancerous control cell line.[10][11][12]

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

Based on the structural motifs, investigating the compound's ability to inhibit specific enzymes could reveal its mechanism of action.[13][14][15] For example, given the anti-inflammatory potential of methoxyphenyl compounds, assays for cyclooxygenase (COX) enzymes could be relevant.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution, the enzyme of interest, the substrate, and a solution of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate at various concentrations.

-

Reaction Initiation: In a microplate, combine the buffer, the compound (or vehicle control), and the enzyme. Pre-incubate for a defined period.

-

Substrate Addition: Initiate the reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the mode of inhibition and the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a readily accessible compound with a compelling, yet underexplored, pharmacological potential. This guide has provided a comprehensive framework for its synthesis, characterization, and a rational basis for the investigation of its biological activities. The proposed experimental workflows offer a clear path for researchers to validate the hypothesized antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties of this molecule.

Future research should focus on the systematic evaluation of this compound and its analogs against a broad panel of biological targets. Structure-activity relationship (SAR) studies, guided by the data generated from the proposed assays, will be crucial in optimizing the potency and selectivity of this chemical scaffold. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

- Feng, et al. (2017).

-

Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

- Oraby, et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group.

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- Student, A. (2006).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

LookChem. (n.d.). methyl 5-hydroxy-5-(4-methoxyphenyl)-3-oxopentanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Retrieved from [Link]

- PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)

- YouTube. (2022).

- ResearchGate. (2014). Asymmetric reduction of ketones and β-keto esters by (S)

- YouTube. (2020).

- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.

- PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition.

- INI. (2010). Synthesis of gamma-amino-beta-keto-esters: studies of synthesis of proteases inhibitors.

- HETEROCYCLES. (1997). 5,7-DIMETHOXY.

- PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.

- ChemicalBook. (n.d.).

- Organic Syntheses. (2014).

- Google Patents. (n.d.).

- PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone.

- MDPI. (n.d.).

- OperaChem. (2024).

- TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.

- ResearchGate. (2020).

- PubMed Central. (n.d.).

- ResearchGate. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms.

- Google Patents. (n.d.). by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.

- PubMed Central. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.

- Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 13. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. teachmephysiology.com [teachmephysiology.com]

Spectroscopic Data of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted spectroscopic data with a comparative analysis of structurally related molecules. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the expected spectral characteristics and providing detailed protocols for experimental data acquisition and analysis. This guide emphasizes the principles behind spectral interpretation to ensure a thorough understanding of the structure-spectrum correlation for this class of compounds.

Introduction

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a keto ester of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester, allows for a variety of chemical transformations, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Statement on Data Availability: As of the publication of this guide, experimental spectroscopic data for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is not widely available in the public domain. The data presented herein is a combination of predicted values and analysis based on established spectroscopic principles and comparison with well-characterized analogous compounds.

Molecular Structure and Predicted Spectroscopic Summary

The structure of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, with the numbering convention used in this guide, is presented below.

Figure 1. Structure of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

A summary of the predicted spectroscopic data is provided in the table below for quick reference.

| Spectroscopic Technique | Predicted Data Highlights |

| ¹H NMR (500 MHz, CDCl₃) | Aromatic protons (δ 7.9 and 6.9 ppm), methoxy protons (δ 3.9 and 3.7 ppm), and aliphatic chain protons (δ 3.1, 2.4, and 2.1 ppm). |

| ¹³C NMR (125 MHz, CDCl₃) | Carbonyl carbons (δ ~198 and ~173 ppm), aromatic carbons (δ ~164, 130, 129, and 114 ppm), methoxy carbons (δ ~55 and 52 ppm), and aliphatic carbons (δ ~36, 28, and 19 ppm). |

| IR (KBr) | Strong C=O stretching vibrations for the ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹). C-O stretching bands (~1260 and ~1170 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 236. Key fragment ions at m/z 135 (base peak, [CH₃OC₆H₄CO]⁺), 107 ([CH₃OC₆H₄]⁺), and 77 ([C₆H₅]⁺). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Principles and Experimental Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton. Electronegative atoms, like oxygen, deshield nearby protons, causing them to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.95 | Doublet | 2H | ~8.5 |

| H-3', H-5' | ~6.93 | Doublet | 2H | ~8.5 |

| OCH₃ (Aryl) | ~3.88 | Singlet | 3H | - |

| OCH₃ (Ester) | ~3.68 | Singlet | 3H | - |

| H-4 | ~3.05 | Triplet | 2H | ~7.0 |

| H-2 | ~2.45 | Triplet | 2H | ~7.2 |

| H-3 | ~2.10 | Quintet | 2H | ~7.1 |

Interpretation:

-

Aromatic Region: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are expected to be the most deshielded and appear furthest downfield. The protons ortho to the electron-donating methoxy group (H-3', H-5') will be more shielded and appear upfield.

-

Methoxy Groups: Two distinct singlets are predicted for the two methoxy groups. The aryl methoxy protons are typically found around 3.8-3.9 ppm, while the methyl ester protons are slightly more shielded, appearing around 3.7 ppm.

-

Aliphatic Chain: The three sets of signals for the aliphatic chain are expected to be triplets and a quintet, indicative of a linear propyl chain. The protons adjacent to the carbonyl groups (H-4 and H-2) will be the most deshielded.

¹³C NMR Spectroscopy

Principles and Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.

Predicted ¹³C NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (Ketone) | ~198.5 |

| C-1 (Ester) | ~173.8 |

| C-4' (Aryl) | ~163.7 |

| C-1' (Aryl) | ~130.5 |

| C-2', C-6' (Aryl) | ~129.8 |

| C-3', C-5' (Aryl) | ~113.9 |

| OCH₃ (Aryl) | ~55.6 |

| OCH₃ (Ester) | ~51.8 |

| C-4 | ~36.2 |

| C-2 | ~28.4 |

| C-3 | ~19.5 |

Interpretation:

-

Carbonyl Carbons: Two distinct signals are expected for the ketone and ester carbonyl carbons, with the ketone carbon being more deshielded.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the methoxy group (C-4') being the most deshielded due to the oxygen's electronegativity. The quaternary carbon (C-1') will likely have a lower intensity.

-

Methoxy and Aliphatic Carbons: The two methoxy carbons and the three aliphatic carbons are expected in the upfield region of the spectrum.

NMR Experimental Protocol

Protocol for NMR Spectroscopy Analysis [1]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

Principles and Experimental Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs. The C=O bond of ketones and esters gives rise to a very strong and sharp absorption band.

Predicted IR Spectrum:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | ~3100-3000 | Medium |

| C-H Stretch | Aliphatic (sp³) | ~2950-2850 | Medium |

| C=O Stretch | Ester | ~1735 | Strong |

| C=O Stretch | Ketone | ~1680 | Strong |

| C=C Stretch | Aromatic | ~1600, ~1510 | Medium-Strong |

| C-O Stretch | Ester & Ether | ~1260, ~1170 | Strong |

Interpretation:

-

The most prominent features of the IR spectrum will be the two strong carbonyl stretching bands. The ester C=O stretch is expected at a higher frequency than the aryl ketone C=O stretch due to the electron-withdrawing nature of the adjacent oxygen atom in the ester.

-

The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1600-1500 cm⁻¹ region and the C-H stretching bands above 3000 cm⁻¹.

-

The strong C-O stretching bands are characteristic of the ester and the aryl ether functionalities.

Protocol for IR Spectroscopy Analysis [1]

-

Sample Preparation:

-

If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan using an empty sample holder or a pure KBr pellet.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Principles and Experimental Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern provides valuable information about the structure of the molecule.

Predicted Mass Spectrum:

| m/z | Proposed Fragment Ion | Structure | Relative Abundance (Predicted) |

| 236 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₆O₄]⁺˙ | Low |

| 135 | [M - C₅H₉O₂]⁺ | [CH₃OC₆H₄CO]⁺ | High (Base Peak) |

| 107 | [M - C₆H₉O₃]⁺ | [CH₃OC₆H₄]⁺ | Moderate |

| 77 | [M - C₇H₉O₄]⁺ | [C₆H₅]⁺ | Moderate |

| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ | Moderate |

Predicted Fragmentation Pathway:

Figure 2. Predicted fragmentation pathway of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Interpretation:

-

The molecular ion peak is expected at m/z 236, corresponding to the molecular weight of the compound.

-

The most favorable fragmentation is likely the alpha-cleavage between the carbonyl group and the aliphatic chain, leading to the formation of the very stable acylium ion [CH₃OC₆H₄CO]⁺ at m/z 135, which is predicted to be the base peak.

-

Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the fragment at m/z 107.

-

Loss of the methoxy group as formaldehyde from the m/z 107 fragment can lead to the phenyl cation at m/z 77.

-

Another possible fragmentation is the cleavage of the bond between the ester carbonyl and the aliphatic chain, resulting in the [COOCH₃]⁺ fragment at m/z 59.

Protocol for Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar or medium-polarity column).

-

Establish a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities.

-

Set the mass spectrometer (MS) to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum of the compound as it elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and known fragmentation behaviors of keto esters.

-

Conclusion

References

- BenchChem. "Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters." BenchChem. Accessed January 15, 2026.

Sources

An In-depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a keto-ester of interest in synthetic and medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and synonyms, and details its physicochemical properties. A primary focus is placed on its synthesis via Friedel-Crafts acylation, with a detailed, step-by-step experimental protocol and an exploration of the mechanistic rationale. Characterization of the compound using modern spectroscopic techniques is also discussed. While direct pharmacological data for this specific molecule is limited in current literature, this guide explores the potential biological significance and applications in drug discovery by examining structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's chemistry and potential utility.

Chemical Identity and Properties

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a bifunctional organic molecule characterized by a methyl ester and an aryl ketone group. This unique combination of functional groups makes it a valuable intermediate in various organic syntheses.

IUPAC Name: Methyl 5-(4-methoxyphenyl)-5-oxopentanoate[]

Synonyms:

-

5-(4-Methoxyphenyl)-5-oxopentanoic acid methyl ester[]

-

Methyl 5-(p-methoxyphenyl)-5-oxopentanoate

-

5-keto-5-(4-methoxyphenyl)valeric acid methyl ester[]

-

p-Methoxybenzenepentanoic acid, 5-oxo-, methyl ester

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₄ | BOC Sciences[] |

| Molecular Weight | 236.27 g/mol | BOC Sciences[] |

| CAS Number | 1847-68-3 | BOC Sciences[] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

The most direct and widely employed method for the synthesis of aryl ketones such as Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Underlying Principles of the Friedel-Crafts Acylation

The synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with a suitable acylating agent, such as methyl 4-(chloroformyl)butyrate. The methoxy group of anisole is an activating, ortho-, para-directing group, which facilitates the electrophilic attack on the aromatic ring. The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho position.

The reaction mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺). This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring. The Lewis acid catalyst is regenerated in this step.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate from anisole and methyl 4-(chloroformyl)butyrate using aluminum chloride as the Lewis acid catalyst.

Materials:

-

Anisole (methoxybenzene)

-

Methyl 4-(chloroformyl)butyrate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature at 0-5 °C.

-

Addition of Acylating Agent: Dissolve methyl 4-(chloroformyl)butyrate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Causality in Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions require anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts vigorously with water, which would deactivate it and inhibit the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion, the key electrophile in the reaction.

-

Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the Lewis acid and the reactants and to prevent side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Work-up Procedure: The acidic work-up is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, liberating the desired product. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.

Caption: Experimental workflow for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Spectroscopic Characterization

The structure of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate can be unequivocally confirmed through a combination of spectroscopic techniques. Spectroscopic data for this compound is available in databases such as SpectraBase.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | - Aromatic protons of the p-substituted benzene ring (two doublets).- Singlet for the methoxy group (-OCH₃) protons.- Singlet for the methyl ester (-COOCH₃) protons.- Triplets and a multiplet for the methylene (-CH₂-) protons of the pentanoate chain. |

| ¹³C NMR | - Carbonyl carbon signals for the ketone and the ester.- Aromatic carbon signals, including the ipso-carbons and the methoxy-substituted carbon.- Methoxy and methyl ester carbon signals.- Aliphatic carbon signals for the pentanoate chain. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the ketone and the ester functional groups (typically in the 1680-1750 cm⁻¹ region).- C-O stretching vibrations for the ester and the ether.- Aromatic C-H and C=C stretching vibrations.- Aliphatic C-H stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ).- Characteristic fragmentation patterns, including the loss of the methoxy and methyl ester groups, and cleavage at the carbonyl groups. |

Applications and Biological Significance

While there is a lack of specific studies on the biological activity of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate itself, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry and drug discovery.

Inferred Potential in Drug Discovery

The aryl ketone and pentanoate moieties are common features in compounds with a wide range of pharmacological activities. For instance, derivatives of aryl propionic and pentanoic acids are known to possess anti-inflammatory, analgesic, and antibacterial properties.[3] The 4-methoxyphenyl group is also a frequent substituent in drug candidates, often contributing to favorable pharmacokinetic properties.

Given these structural similarities, it can be postulated that Methyl 5-(4-methoxyphenyl)-5-oxopentanoate could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

-

Anti-inflammatory agents: The core structure could be modified to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: The aryl ketone scaffold is present in some anticancer compounds.

-

Neurological drug candidates: The methoxyphenyl group is found in various centrally acting agents.

It is imperative to note that these are potential applications inferred from the chemical structure and the known activities of related compounds. Rigorous biological testing is required to ascertain any actual pharmacological activity of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and its derivatives.

Caption: Inferred potential applications based on structural motifs.

Conclusion

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a readily synthesizable compound with a chemical structure that holds promise for applications in organic synthesis and medicinal chemistry. The Friedel-Crafts acylation provides a reliable and scalable route for its preparation. While its own biological profile remains to be elucidated, its value as a synthetic intermediate for the development of novel therapeutic agents is significant. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols: Methyl 4-Methyl-5-oxopentanoate in Medicinal Chemistry.

-

Carroll, F. I., Gichinga, M. G., Williams, J. D., Vardy, E., Roth, B. L., Mascarella, S. W., Thomas, J. B., & Navarro, H. A. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(21), 8826–8833. [Link]

-

SpectraBase. (n.d.). Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: Synthesis, History, and Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a γ-keto ester distinguished by the presence of a p-methoxyphenyl group. Its structure, incorporating an aromatic ketone and a methyl ester separated by a propyl chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and characteristic data, offering insights for its application in research and development.

Historical Perspective and Discovery

While the precise first synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is not prominently documented, its parent carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid (also known as β-p-anisoylbutyric acid), was first synthesized and characterized in 1931 by G. T. Morgan and his collaborators. Their work focused on the chemical transformations of phenolic ethers, and this compound was prepared as part of a broader investigation into the reactivity of these aromatic systems. The synthesis was achieved through a classical Friedel-Crafts acylation of anisole with glutaric anhydride. The subsequent esterification to the methyl ester is a standard and logical extension of this initial discovery.

Synthetic Analysis: A Two-Step Approach

The most direct and widely applicable synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a two-step process. This begins with the Friedel-Crafts acylation of anisole to form the precursor carboxylic acid, followed by a Fischer esterification to yield the final methyl ester.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

This foundational step involves the electrophilic aromatic substitution of anisole with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.2 eq) and a suitable inert solvent such as nitrobenzene or tetrachloroethane.

-

Reagent Addition: A solution of glutaric anhydride (1.0 eq) and anisole (1.0 eq) in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0-5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an extended period, often for 24-48 hours at room temperature, to ensure complete conversion.

-

Workup: The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic extracts are washed with a sodium bicarbonate solution to extract the carboxylic acid product. The bicarbonate solution is then acidified to precipitate the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid, which can be further purified by recrystallization from a solvent mixture like ethyl acetate-petroleum ether.

Table 1: Reagents for Friedel-Crafts Acylation

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Anisole | 1.0 | 108.14 |

| Glutaric Anhydride | 1.0 | 114.10 |

| Aluminum Chloride | 2.2 | 133.34 |

| Nitrobenzene | - | 123.11 |

| Hydrochloric Acid | - | 36.46 |

| Sodium Bicarbonate | - | 84.01 |

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Fischer Esterification to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

The synthesized carboxylic acid is converted to its methyl ester via the Fischer esterification reaction. This acid-catalyzed reaction with methanol is an equilibrium process, and the use of excess methanol as the solvent drives the reaction towards the formation of the ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq) is dissolved in a large excess of anhydrous methanol, which also serves as the solvent.

-